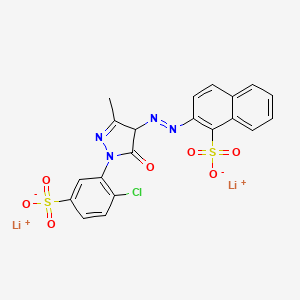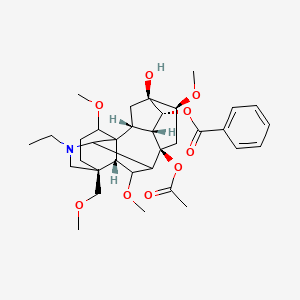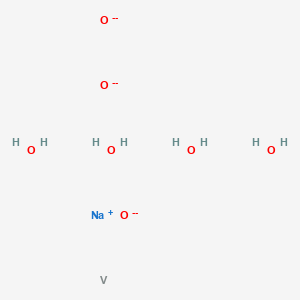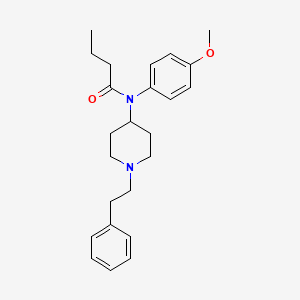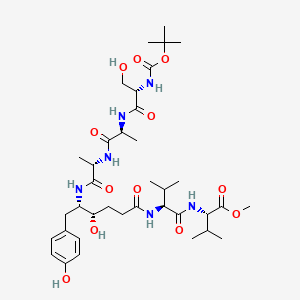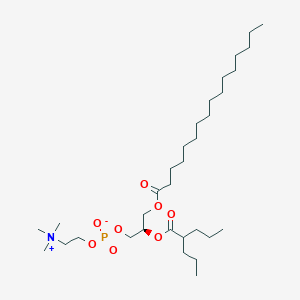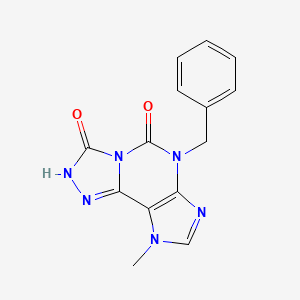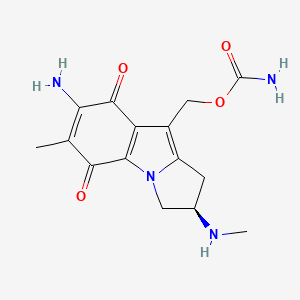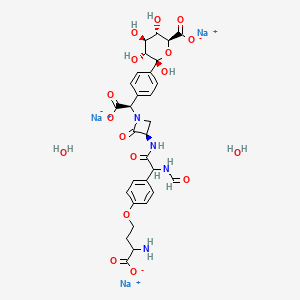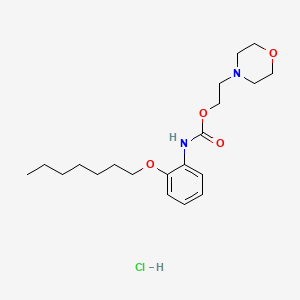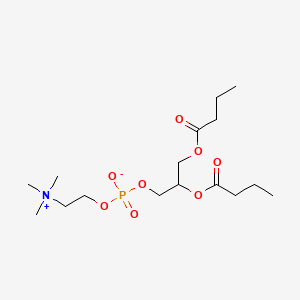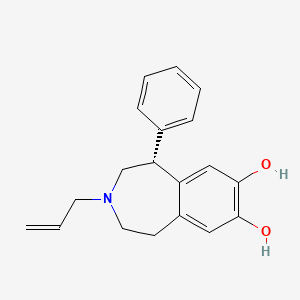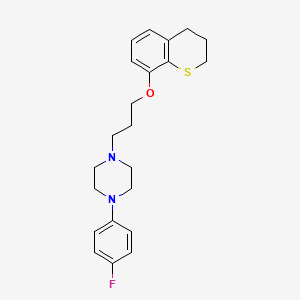
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)- is a complex organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)- typically involves multiple steps, including the formation of the piperazine ring and the introduction of the benzothiopyran and fluorophenyl groups. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Benzothiopyran Group: This step may involve the reaction of the piperazine intermediate with a benzothiopyran derivative, often using nucleophilic substitution reactions.
Addition of the Fluorophenyl Group: The final step may include the coupling of the piperazine-benzothiopyran intermediate with a fluorophenyl derivative, possibly through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound may be susceptible to oxidation reactions, particularly at the sulfur atom in the benzothiopyran ring.
Reduction: Reduction reactions may target the piperazine ring or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction could yield dehalogenated or hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The benzothiopyran and fluorophenyl groups may play a crucial role in binding to these targets, modulating their activity, and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine cores but different substituents.
Benzothiopyran derivatives: Molecules containing the benzothiopyran ring with various functional groups.
Fluorophenyl compounds: Chemicals featuring the fluorophenyl group in different contexts.
Uniqueness
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)- is unique due to the specific combination of the piperazine, benzothiopyran, and fluorophenyl moieties, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
153804-54-7 |
|---|---|
Formule moléculaire |
C22H27FN2OS |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-4-(4-fluorophenyl)piperazine |
InChI |
InChI=1S/C22H27FN2OS/c23-19-7-9-20(10-8-19)25-14-12-24(13-15-25)11-3-16-26-21-6-1-4-18-5-2-17-27-22(18)21/h1,4,6-10H,2-3,5,11-17H2 |
Clé InChI |
ZIHURQJMGXJYJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC=C2)OCCCN3CCN(CC3)C4=CC=C(C=C4)F)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


